molecular formula C14H15FN4O2S B7633271 N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide

N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide

Cat. No. B7633271
M. Wt: 322.36 g/mol
InChI Key: URQYFKUNIVPIME-UHFFFAOYSA-N
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Description

N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide, also known as CEPM, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been elucidated in detail.

Scientific Research Applications

N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer, N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Inflammation is a key component of many diseases, and N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide has been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory enzymes. In neurodegenerative diseases, N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide has been shown to protect neurons from damage and improve cognitive function.

Mechanism of Action

N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of many proteins that are important for cell growth and survival. By inhibiting HSP90, N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide disrupts the function of these proteins and leads to cell death in cancer cells. In addition, N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide has been shown to inhibit the activity of other proteins that are involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects
N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), inhibition of inflammatory enzymes, and protection of neurons from damage. These effects are mediated by the inhibition of HSP90 and other target proteins.

Advantages and Limitations for Lab Experiments

N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide has several advantages for lab experiments, including its small size, high potency, and specificity for HSP90. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide, including the development of more potent and selective inhibitors of HSP90, the investigation of the effects of N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide on other target proteins, and the evaluation of N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide in clinical trials for the treatment of cancer, inflammation, and neurodegenerative diseases. In addition, the use of N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide as a tool compound for the study of HSP90 and other target proteins could lead to the discovery of new therapeutic targets and drug candidates.

Synthesis Methods

N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide can be synthesized using a multistep process that involves the reaction of 3-fluoro-4-methylbenzonitrile with ethyl hydrazinecarboxylate to form 3-fluoro-4-methylphenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 4-cyano-2-ethylpyrazole. Finally, the pyrazole is reacted with methanesulfonyl chloride to form N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide.

properties

IUPAC Name

N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2S/c1-3-19-14(12(7-16)8-17-19)18-22(20,21)9-11-5-4-10(2)13(15)6-11/h4-6,8,18H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQYFKUNIVPIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C#N)NS(=O)(=O)CC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide

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